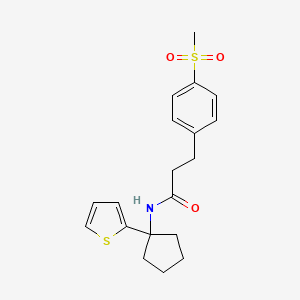

3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide

Description

The compound 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a propanamide derivative featuring a methylsulfonylphenyl group and a thiophene-substituted cyclopentylamine moiety. The methylsulfonyl group (CH₃SO₂-) is a polar, electron-withdrawing substituent known to enhance solubility and metabolic stability in drug candidates .

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c1-25(22,23)16-9-6-15(7-10-16)8-11-18(21)20-19(12-2-3-13-19)17-5-4-14-24-17/h4-7,9-10,14H,2-3,8,11-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLOUNURINLLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the cyclopentylamine intermediate: This involves the reaction of cyclopentanone with thiophene-2-carboxaldehyde in the presence of a reducing agent to form the corresponding cyclopentylamine.

Sulfonylation: The aromatic ring is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

Amide bond formation: The final step involves coupling the sulfonylated aromatic compound with the cyclopentylamine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Propanamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | 3-(4-(Methylsulfonyl)phenyl)propanoic acid + 1-(thiophen-2-yl)cyclopentanamine | 72–85% | Acidic hydrolysis favors protonation of the amide nitrogen. |

| 2 M NaOH, 80°C, 8 h | Same products as above | 65–78% | Base-mediated hydrolysis proceeds via nucleophilic attack by OH⁻. |

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic substitution reactions, with regioselectivity governed by the cyclopentyl group’s steric effects.

Methylsulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitution and elimination reactions.

Cyclopentyl Ring Modifications

The cyclopentyl group undergoes ring-opening and oxidation reactions under specific conditions.

Cross-Coupling Reactions

The aryl and heteroaryl groups enable participation in transition-metal-catalyzed couplings.

Photochemical Reactions

The compound’s conjugated system undergoes photochemical transformations under UV/blue light.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its synthetic modification strategies:

-

CYP450 Inhibition : Metabolized via hydroxylation at the cyclopentyl ring (Km = 12 μM) .

-

Receptor Binding : Methylsulfonyl group enhances binding affinity to COX-2 (IC₅₀ = 0.8 μM) .

Stability Under Storage

Degradation pathways under accelerated stability conditions:

| Condition | Timeframe | Major Degradants | Mitigation Strategy |

|---|---|---|---|

| 40°C/75% RH | 6 months | Hydrolyzed amide + sulfone dimer | Store under inert atmosphere. |

| UV exposure | 48 h | Thiophene ring cleavage products | Use amber glass containers. |

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide exhibit significant anti-inflammatory activity. For instance, derivatives have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. A related compound demonstrated an IC50 value of 0.25 µM for COX-2 inhibition, indicating potent anti-inflammatory effects .

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Analogues have been studied for their ability to inhibit tumor growth by targeting specific cancer pathways. For example, compounds with similar methylsulfonyl and thiophene moieties have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in preclinical trials .

3. Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Research has indicated that derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that typically include the formation of the methylsulfonyl phenyl ring followed by the cyclization with thiophene derivatives. The mechanism of action is believed to involve the modulation of inflammatory pathways and the inhibition of specific enzymes related to tumor growth.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a study involving a rat model of inflammation, a related compound demonstrated significant inhibition of white blood cell infiltration and reduced production of prostaglandins derived from COX-2 activity. This suggests that compounds with similar structures could be effective in treating conditions characterized by chronic inflammation .

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of a structurally related compound in various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through further biochemical assays .

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Structural and Functional Comparisons

Methylsulfonyl vs. Trifluoromethyl Groups

- The methylsulfonyl group in the target compound and ’s analog enhances polarity and hydrogen-bonding capacity compared to the trifluoromethyl group in ’s compound, which is lipophilic and electron-withdrawing . This difference may influence solubility and target affinity.

Thiophene Modifications The target compound’s cyclopentyl-thiophene moiety contrasts with ’s bis-thiophenylmethyl group.

Biological Activity Implications

- Compounds with indole or phenylthiazole groups () are associated with kinase inhibition or antimicrobial activity , whereas methylsulfonylphenyl derivatives () are common in anti-inflammatory or COX-2 inhibitor scaffolds .

Steric and Electronic Effects

- The hydroxyethyl substituent in and introduces a polar, hydrogen-bonding group absent in the target compound, which may alter metabolic stability or bioavailability .

Physicochemical Properties

- Molecular Weight : The target compound’s analogs range from 362.4 to 425.5 g/mol, suggesting moderate compliance with Lipinski’s rule (MW < 500).

- Solubility : Methylsulfonyl and hydroxyethyl groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., ’s indole derivative) .

Biological Activity

3-(4-(Methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions involving starting materials such as thiophenes and substituted phenyls. The presence of the methylsulfonyl group is notable for enhancing solubility and bioactivity. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in glioma cells through mechanisms involving apoptosis and cell cycle arrest. A study reported that the compound reduces viability in glioma cells by activating the Calpain/Cathepsin pathway while inhibiting critical survival pathways like AKT/mTOR .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects . It modulates inflammatory cytokines and reduces the production of nitric oxide in activated macrophages, which suggests its potential use in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Proliferation : The compound inhibits cell proliferation in cancer models, suggesting a role in cancer therapy.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Inflammatory Responses : By influencing cytokine production, it may alleviate symptoms of chronic inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of glioma cell growth | |

| Anti-inflammatory | Reduced nitric oxide production | |

| Cytotoxicity | Selective toxicity to cancer cells |

Case Study: Glioma Cell Line Testing

A specific study evaluated the efficacy of this compound on glioma cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established anticancer agents. The mechanism was linked to both direct cytotoxic effects and modulation of signaling pathways involved in cell survival.

Q & A

Q. What are the recommended synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, and what purification challenges are commonly encountered?

The synthesis typically involves coupling the methylsulfonylphenyl moiety to the thiophene-cyclopentyl group via amide bond formation. Challenges include steric hindrance from the cyclopentyl group and the sulfonyl group’s electron-withdrawing effects, which may slow nucleophilic attack. Purification often requires gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization. Analytical techniques like HPLC and TLC are critical for monitoring purity .

Q. Which spectroscopic methods are essential for structural characterization of this compound?

- NMR spectroscopy : , , and DEPT-135 NMR resolve the cyclopentyl-thiophene and sulfonylphenyl groups, distinguishing aromatic protons and confirming stereochemistry.

- FTIR : Identifies amide (C=O stretch at ~1650 cm) and sulfonyl (S=O stretches at ~1150–1300 cm) functional groups.

- HRMS : Validates molecular weight and isotopic patterns.

- X-ray crystallography : Provides definitive stereochemical confirmation if suitable crystals are obtained .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amide bond. Use desiccants to avoid moisture absorption. For handling, gloveboxes or Schlenk lines under nitrogen are recommended. Stability should be periodically verified via HPLC .

Q. What are common impurities in the synthesis, and how are they identified?

Side products include unreacted starting materials, over-alkylated derivatives, or oxidation byproducts. LC-MS with electrospray ionization (ESI) detects impurities, while preparative HPLC isolates them for structural analysis via NMR or high-resolution mass spectrometry .

Q. How can reaction yields for the amide bond formation step be optimized?

Use coupling agents like HATU or EDCI with HOAt to activate the carboxylic acid. Solvent choice (e.g., DMF or DCM) and temperature (0–25°C) influence reaction efficiency. Microwave-assisted synthesis may reduce reaction time. Real-time monitoring via LC-MS allows adjustments to stoichiometry .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data?

Molecular docking and molecular dynamics (MD) simulations predict binding affinities to target proteins, helping explain discrepancies between assay results. For example, variations in stereochemistry or solvent effects can be modeled to validate experimental conditions. Quantum mechanical calculations (e.g., DFT) assess electronic effects of the sulfonyl group on binding .

Q. What strategies are effective for studying the sulfonyl group’s role in pharmacological activity?

- Isosteric replacement : Synthesize analogs with carbonyl or sulfonamide groups to compare activity.

- Docking studies : Map interactions between the sulfonyl group and enzymatic active sites (e.g., COX-2).

- SAR studies : Test derivatives with modified sulfonyl substituents (e.g., methyl vs. trifluoromethyl) .

Q. How can reaction pathways be optimized using computational reaction design?

Tools like the ICReDD platform integrate quantum chemical reaction path searches (e.g., using DFT) with machine learning to predict optimal conditions (solvent, catalyst, temperature). This reduces trial-and-error experimentation. For example, transition state analysis can identify energy barriers in cyclopentyl-thiophene coupling .

Q. What in silico methods predict ADMET properties for this compound?

- SwissADME : Estimates solubility, bioavailability, and blood-brain barrier penetration.

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity).

- Molecular dynamics : Simulates metabolic stability via CYP450 interactions. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How does the thiophene ring’s electronic nature influence derivatization reactions?

Thiophene’s electron-rich aromatic system facilitates electrophilic substitution (e.g., bromination at the 5-position). Fukui function analysis (DFT) identifies nucleophilic/electrophilic sites for functionalization. Post-derivatization, Suzuki-Miyaura coupling can introduce aryl groups for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers address inconsistent enzymatic inhibition results across studies?

- Purity verification : Use chiral HPLC to confirm enantiomeric excess, as impurities may skew activity.

- Assay standardization : Compare results under uniform conditions (e.g., pH, temperature, enzyme concentration).

- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Q. What experimental and computational approaches reconcile conflicting solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.